molecular formula C6H15Ga B073383 Triethylgallium CAS No. 1115-99-7

Triethylgallium

货号: B073383
CAS 编号: 1115-99-7
分子量: 156.91 g/mol
InChI 键: RGGPNXQUMRMPRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Triethylgallium (TEGa) is a pivotal metalorganic compound serving as a high-purity gallium source in Metalorganic Chemical Vapor Deposition (MOCVD) and related epitaxial growth techniques. Its primary research value lies in the synthesis of high-performance gallium-containing III-V compound semiconductors, most notably gallium arsenide (GaAs), indium gallium arsenide (InGaAs), and gallium nitride (GaN). The mechanism of action involves the thermal decomposition of TEGa vapor in the reactor, typically in the presence of a hydride gas like arsine (AsH3) or ammonia (NH3), to release gallium atoms which are incorporated into a growing crystalline thin film on a substrate. This process enables the precise atomic-level engineering of semiconductor structures with tailored electronic and optoelectronic properties. As such, this compound is indispensable for R&D in advanced optoelectronics, including high-efficiency LEDs and laser diodes, high-speed transistors, and photovoltaic devices. Strict control over purity, handling, and decomposition parameters is critical to minimize carbon incorporation and achieve the desired semiconductor film quality with excellent electrical characteristics and low defect density. This product is offered with guaranteed specifications to ensure reproducibility and reliability in demanding research environments.

属性

IUPAC Name

triethylgallane
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InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
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InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N
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Canonical SMILES

CC[Ga](CC)CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15Ga
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DSSTOX Substance ID

DTXSID1061497
Record name Gallium, triethyl-
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Molecular Weight

156.91 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Triethylgallium
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CAS No.

1115-99-7
Record name Triethylgallium
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准备方法

Grignard Reagent Alkylation

The alkylation of gallium trichloride (GaCl₃) with ethyl Grignard reagents (C₂H₅MgX) represents one of the earliest routes to triethylgallium . This method involves reacting GaCl₃ with three equivalents of ethylmagnesium halide in diethyl ether, as shown:

GaCl3+3C2H5MgXGa(C2H5)3+3MgXCl\text{GaCl}3 + 3 \text{C}2\text{H}5\text{MgX} \rightarrow \text{Ga(C}2\text{H}5\text{)}3 + 3 \text{MgXCl}

However, the product often co-crystallizes with diethyl ether, forming a stable adduct (Ga(C₂H₅)₃·O(C₂H₅)₂) that complicates purification . Residual ether removal requires vacuum distillation at elevated temperatures, which risks thermal decomposition of this compound. Early studies reported yields below 70% due to these challenges .

Transmetalation with Triethylaluminium

To circumvent ether adduct issues, the transmetalation route using triethylaluminium (Al(C₂H₅)₃) emerged as a superior alternative . This method exploits the higher stability of aluminium-chloride bonds to displace gallium chloride:

GaCl3+3Al(C2H5)3Ga(C2H5)3+3AlCl(C2H5)2\text{GaCl}3 + 3 \text{Al(C}2\text{H}5\text{)}3 \rightarrow \text{Ga(C}2\text{H}5\text{)}3 + 3 \text{AlCl(C}2\text{H}5\text{)}2

Optimization Insights:

  • Temperature: 50–100°C .

  • Solvent: Typically conducted neat (solvent-free) to minimize side reactions .

  • Yield: Exceeds 90% under optimal conditions .

A patented protocol (CN105175438A) demonstrated that maintaining a molar ratio of GaCl₃:Al(C₂H₅)₃ at 1:3.5–9 enhances gallium recovery while minimizing aluminium byproducts . Post-reaction distillation at 55–65°C under normal pressure isolates this compound with 99.9999% purity . This method’s scalability and efficiency have made it the industrial standard for MOVPE-grade this compound .

Triethylborane-Mediated Synthesis

An unconventional approach employs triethylborane (B(C₂H₅)₃) as the alkylating agent . Reacting GaCl₃ with B(C₂H₅)₃ at 50–100°C without solvent produces this compound alongside boron chloride derivatives:

GaCl3+B(C2H5)3Ga(C2H5)3+BCl3\text{GaCl}3 + \text{B(C}2\text{H}5\text{)}3 \rightarrow \text{Ga(C}2\text{H}5\text{)}3 + \text{BCl}3

Key Advantages:

  • Simplified Workflow: Eliminates solvent separation steps .

  • Purity: Nuclear magnetic resonance (NMR) analysis confirms minimal impurities (δ1.08 ppm for CH₃, δ0.45 ppm for CH₂) .

However, stoichiometric imbalances (e.g., GaCl₃:B(C₂H₅)₃ ratios <1:1) lead to incomplete alkylation, necessitating precise reactant control . Industrial adoption remains limited due to boron contamination risks in semiconductor applications.

Triethylamine Adduct-Based Purification

For ultra-high-purity this compound, a method avoiding ether solvents was developed using triethylamine (NEt₃) . Gallium trichloride first reacts with NEt₃ to form the adduct Ga(C₂H₅)₃·NEt₃, which is then treated with multidentate amines (e.g., 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane) to displace NEt₃:

Ga(C2H5)3NEt3+LGa(C2H5)3L+NEt3\text{Ga(C}2\text{H}5\text{)}3\cdot\text{NEt}3 + \text{L} \rightarrow \text{Ga(C}2\text{H}5\text{)}3\cdot\text{L} + \text{NEt}3

Mild heating (60–80°C) dissociates the macrocyclic adduct, yielding base-free this compound . X-ray crystallography confirms the absence of coordinating solvents in the final product, achieving >99.999% purity suitable for quantum-well devices .

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenge
Grignard Alkylation<70%95–98%LowEther adduct formation
Transmetalation>90%99.9999%HighAluminium byproduct management
Triethylborane Route80–85%99.9%ModerateBoron contamination
Triethylamine Adduct75–80%>99.999%ModerateComplex ligand synthesis

Side Reactions and Byproduct Management

This compound’s propensity for redistribution reactions with GaCl₃ complicates all methods:

2Ga(C2H5)3+GaCl33Ga(C2H5)2Cl2 \text{Ga(C}2\text{H}5\text{)}3 + \text{GaCl}3 \rightarrow 3 \text{Ga(C}2\text{H}5\text{)}_2\text{Cl}

This side reaction is mitigated by:

  • Stoichiometric Excess: Using 10–20% excess Al(C₂H₅)₃ to ensure complete GaCl₃ consumption .

  • Low-Temperature Distillation: Isolating this compound below 70°C to prevent thermal degradation .

Industrial and Research Implications

The transmetalation route dominates MOVPE precursor production due to its balance of yield and purity . Meanwhile, the triethylamine adduct method caters to niche applications requiring defect-free gallium arsenide layers . Future research should address ligand design to simplify ultra-high-purity synthesis and explore catalytic alkylation to reduce reagent costs.

化学反应分析

Thermal Decomposition Pathways

Thermal decomposition mechanisms under MOVPE conditions (400–675°C) involve:

β-Hydride Elimination

Dominant pathway producing ethylene (C₂H₄) and diethylgallium hydride (GaEt₂H):GaEt3GaEt2H+C2H4\text{GaEt}_3\rightarrow \text{GaEt}_2\text{H}+\text{C}_2\text{H}_4

  • Further decomposition yields gallane (GaH₃) and gallium hydride (GaH) .
  • Confirmed via in situ Raman spectroscopy and density functional theory (DFT) .

Homolytic Cleavage

Generates ethyl radicals (C₂H₅- ) and gallium-centered radicals:GaEt3GaEt2+C2H5\text{GaEt}_3\rightarrow \text{GaEt}_2-+\text{C}_2\text{H}_5-

  • Observed in gas-phase studies with activation energies of ~292 kJ/mol .

Kinetic Parameters

Reaction PathwayActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
β-Hydride elimination160–1801×10131\times 10^{13}
Homolytic Ga–C bond cleavage2925×1085\times 10^8
Data from computational (DFT/CCSD(T)) and experimental studies .

Redistribution Reactions

Reacts with GaCl₃ to form mixed chloroethylgallium species:2textGaEt3+GaCl33textGaEt2Cl2\\text{GaEt}_3+\text{GaCl}_3\rightarrow 3\\text{GaEt}_2\text{Cl}This equilibrium is critical for controlling precursor stoichiometry in semiconductor growth .

Oxidation and Alcoholysis

  • Oxidation : Forms diethylgallium ethoxide (GaEt₂OEt) upon exposure to O₂: GaEt3+0.5textO2GaEt2OEt\text{GaEt}_3+0.5\\text{O}_2\rightarrow \text{GaEt}_2\text{OEt}
  • Alcoholysis : Reacts with ethanol to yield GaEt₂OEt and ethane: GaEt3+EtOHGaEt2OEt+EtH\text{GaEt}_3+\text{EtOH}\rightarrow \text{GaEt}_2\text{OEt}+\text{EtH} These reactions produce air-stable alkoxides .

Surface-Mediated Decomposition

On GaAs(100) surfaces, TEGa decomposes via:

  • Desorption of diethylgallium (GaEt₂) at 150–250°C .
  • Hydrocarbon formation (C₂H₄, C₂H₆) above 300°C, with activation energy ~32 kcal/mol .

Comparative Reactivity with Trimethylgallium (TMGa)

PropertyTEGaTMGa
Decomposition Pathwayβ-Hydride eliminationRadical homolysis
Carbon ContaminationLowerHigher
Growth Temperature400–600°C480–750°C
TEGa’s lower carbon incorporation enhances semiconductor purity .

科学研究应用

2.1 Generation of Enolates

TEG serves as a non-nucleophilic base in organic synthesis, particularly for generating enolates from ketones. This application is significant due to:

  • Selectivity : TEG facilitates reactions without forming unwanted carbonyl addition products.
  • Versatility : It can be used with both cyclic and acyclic ketones.
Reaction TypeReactantsProduct TypeNotes
Enolate FormationKetones + TEGEnolatesNon-nucleophilic base
α-Ethynylation ReactionKetones + EthynylEthynylated ProductsCatalytic amounts used

Case Study : A study demonstrated the α-ethynylation of ketones using catalytic amounts of trialkylgallium bases, showcasing the efficiency and selectivity afforded by TEG .

Surface Chemistry

3.1 Atomic Layer Deposition (ALD)

TEG is also used in atomic layer deposition processes to create thin films of gallium nitride (GaN). The benefits include:

  • Uniform Coating : ALD with TEG allows for uniform coating on complex geometries.
  • Controlled Thickness : The process enables precise control over film thickness at the atomic level.
ApplicationMaterialProcessAdvantages
ALDGaNTEG + NH3Uniformity and control

Research Applications

TEG has been extensively studied for its properties and reactions, contributing to advancements in materials science. Key research findings include:

  • Thermal Decomposition Studies : Investigations into the thermal decomposition of TEG on GaAs surfaces have provided insights into reaction mechanisms critical for optimizing semiconductor fabrication .
  • Nanostructured Solar Cells : Research has explored the role of TEG in developing nanostructured homojunction solar cells, highlighting its potential in renewable energy technologies .

作用机制

The mechanism of action of triethylgallium primarily involves its decomposition and subsequent reactions during the MOVPE process. The compound undergoes β-hydride elimination and homolysis pathways, leading to the formation of gallium hydrides and ethyl radicals. These intermediates then participate in further reactions to form the desired gallium-containing films .

相似化合物的比较

Pyrolysis Behavior and Precursor Efficiency

  • TEGa : Decomposes completely at growth temperatures (≈440°C), releasing ethyl radicals. This minimizes residual carbon incorporation and ensures consistent gallium delivery .
  • TMGa: Undergoes stepwise decomposition, forming intermediates like monomethylgallium (MMGa). MMGa can polymerize, leading to unstable growth conditions and carbon contamination .

Key Data :

Precursor Pyrolysis Completeness at 440°C Carbon Impurity (SIMS)
TEGa Complete 5 × 10¹⁶ cm⁻³
TMGa Partial (MMGa intermediates) 1 × 10¹⁷ cm⁻³

Source:

Incorporation Efficiency in GaxIn1–xP and GaN

  • GaxIn1–xP Nanowires: TEGa achieves higher Ga incorporation efficiency (x = 0.52) with uniform compositional gradients, whereas TMGa requires 10× higher molar flows to achieve similar Ga content . TMGa’s growth kinetics are disrupted by TMIn (trimethylindium), reducing Ga incorporation by 30% compared to TEGa .
  • GaN Films :
    • TEGa-grown GaN exhibits 2× higher electron mobility (≈300 cm²/V·s) and lower etch pit density (≈10⁶ cm⁻²) than TMGa-grown GaN .

Crystal Structure and Defect States

  • GaxIn1–xP Nanowires: TEGa promotes zinc-blende (ZB) crystal phases (≈70% ZB segments), reducing deep trap states (e.g., Ga vacancies) and enhancing photoluminescence (PL) lifetimes (τ ≈ 1.2 ns) . TMGa favors wurtzite (WZ) phases, increasing deep trap density and shortening PL lifetimes (τ ≈ 0.8 ns) .
  • Recombination Dynamics: ZB/WZ interfaces in TEGa-grown nanowires enable type II band alignment, spatially separating carriers and slowing non-radiative recombination .

Optoelectronic Performance :

Precursor PL Lifetime (ns) Deep Trap Density (cm⁻³)
TEGa 1.2 5 × 10¹⁵
TMGa 0.8 1 × 10¹⁶

Source:

Doping Interactions

  • DEZn (Diethylzinc) Doping :
    • TEGa’s complete pyrolysis prevents DEZn from altering Ga/In incorporation ratios, ensuring uniform doping profiles .
    • TMGa reacts with DEZn, increasing Ga content by 20% and creating compositional gradients .

Comparison with Other Gallium Precursors

Tri-isobutylgallium (TTBG)

  • TTBG offers lower carbon contamination than TEGa at low temperatures (<400°C) but is less thermally stable, limiting its use in high-temperature MOCVD .

Trimethylamine Alane (TMAA)

  • Primarily used for aluminum-containing layers, TMAA is incompatible with gallium alloy growth but highlights the broader trend toward ethyl-based precursors for reduced carbon uptake .

生物活性

Triethylgallium (TEG) is a compound with significant applications in semiconductor manufacturing and biological research. Its unique properties allow it to interact with biological systems, leading to various biological activities. This article explores the biological activity of TEG, including its antimicrobial effects, potential therapeutic applications, and mechanisms of action.

This compound is an organometallic compound with the formula Ga(C₂H₅)₃. It is primarily used in metal-organic chemical vapor deposition (MOCVD) processes for producing gallium-based semiconductors. Recent studies have also highlighted its potential biological activities, particularly concerning antimicrobial properties and interactions with cellular processes.

2. Antimicrobial Activity

Recent research has indicated that gallium compounds, including TEG, exhibit antimicrobial properties against a range of pathogens. The mechanisms underlying these effects include:

  • Inhibition of Enzymatic Activity : TEG has been shown to inhibit various enzymes critical for bacterial survival, such as ribonucleotide reductase (RNR) and aconitase. This inhibition leads to increased oxidative stress within bacterial cells, ultimately resulting in cell death .
  • Targeting Cytochrome Oxidases : Studies on Pseudomonas aeruginosa revealed that TEG inhibits aerobic growth by targeting cytochrome oxidases, which are essential for cellular respiration .
  • Disruption of Antioxidant Defense : TEG affects the activity of catalase and superoxide dismutase, enzymes that protect bacteria from oxidative damage. By inhibiting these enzymes, TEG increases the accumulation of reactive oxygen species (ROS), further contributing to its antimicrobial effects .

3.2 Radiogallium Tracers in Cancer Research

Another area of interest is the use of radiolabeled gallium compounds in cancer diagnostics and therapy. A study demonstrated that radiogallium complexes could effectively accumulate in fibrosarcoma tumors, indicating a potential role for gallium compounds in targeted cancer therapies . While this study focused on radiolabeled forms rather than TEG directly, it underscores the broader biological relevance of gallium chemistry.

The biological activity of TEG can be attributed to several key mechanisms:

  • Oxidative Stress Induction : By inhibiting antioxidant enzymes, TEG promotes oxidative stress within cells, leading to apoptosis or necrosis.
  • Enzyme Inhibition : The compound's ability to inhibit critical metabolic enzymes disrupts cellular functions essential for pathogen survival.
  • Alteration of Gene Expression : Gallium compounds have been shown to affect gene expression related to oxidative stress response, further enhancing their antimicrobial efficacy .

5. Comparative Analysis of Gallium Precursors

PropertyThis compound (TEG)Trimethylgallium (TMG)
Decomposition TemperatureLower than TMGHigher than TEG
Carbon Incorporation RiskLowerHigher
Photoluminescence QualityHigherLower
Electron MobilityHigherLower

TEG demonstrates superior performance in certain semiconductor applications compared to trimethylgallium (TMG), particularly regarding photoluminescence and electron mobility . This comparison highlights the practical advantages of using TEG beyond its biological activity.

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial properties, particularly against resistant pathogens like Mycobacterium tuberculosis, highlight its potential as a therapeutic agent. Additionally, its role in semiconductor manufacturing positions it as a compound of interest in both industrial and biomedical fields.

Future research should focus on elucidating the precise mechanisms by which TEG exerts its biological effects and exploring its potential applications in clinical settings.

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